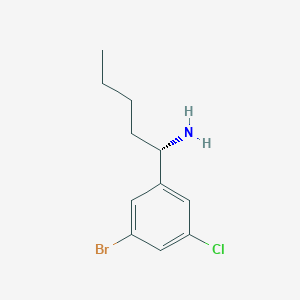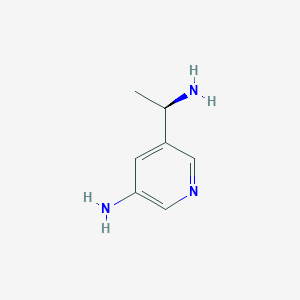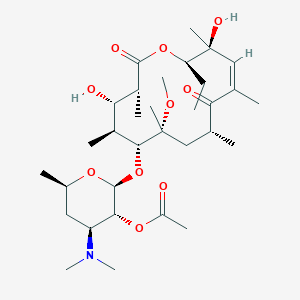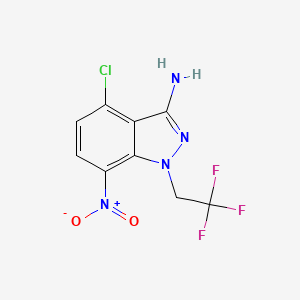
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a trifluoroethyl group attached to an indazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an indazole derivative followed by the introduction of the chloro and trifluoroethyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the amination of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted indazole compounds.
Aplicaciones Científicas De Investigación
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-nitro-1H-indazole: Lacks the trifluoroethyl group, resulting in different chemical properties.
7-Nitro-1-(2,2,2-trifluoroethyl)-1H-indazole: Lacks the chloro group, affecting its reactivity.
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-indazole: Lacks the nitro group, altering its biological activity.
Uniqueness
The presence of all three functional groups (chloro, nitro, and trifluoroethyl) in 4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine makes it unique compared to similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H6ClF3N4O2 |
|---|---|
Peso molecular |
294.62 g/mol |
Nombre IUPAC |
4-chloro-7-nitro-1-(2,2,2-trifluoroethyl)indazol-3-amine |
InChI |
InChI=1S/C9H6ClF3N4O2/c10-4-1-2-5(17(18)19)7-6(4)8(14)15-16(7)3-9(11,12)13/h1-2H,3H2,(H2,14,15) |
Clave InChI |
ZCAGPOLJGQCYKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1[N+](=O)[O-])N(N=C2N)CC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


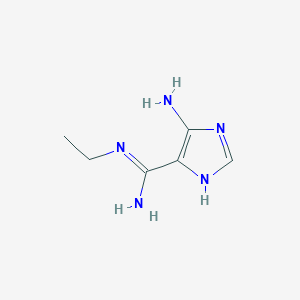
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)



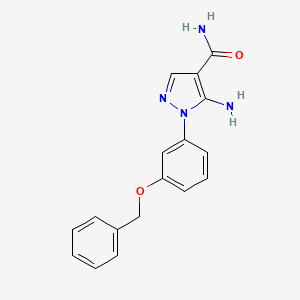
![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

